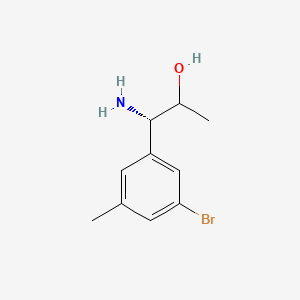

(1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the second carbon of the propan-2-OL chain. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL typically involves the following steps:

Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-5-methylphenyl.

Amination: The brominated compound is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Hydroxylation: The final step involves the hydroxylation of the propan-2-OL chain, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

Catalytic Processes: The use of catalysts such as palladium or platinum can enhance the efficiency of the bromination and amination steps.

Purification Techniques: Advanced purification methods like crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in (1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and osmium tetroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution Reagents: Sodium hydroxide, ammonia, and alkyl halides.

Major Products

Oxidation Products: Ketones and aldehydes.

Reduction Products: De-brominated compounds and alkanes.

Substitution Products: Hydroxylated, aminated, and alkylated derivatives.

Scientific Research Applications

Chemistry

Synthesis of Chiral Compounds: (1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is used as a building block for the synthesis of various chiral compounds.

Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure products.

Biology

Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Protein Interaction Studies: It is used to investigate interactions with proteins and other biomolecules.

Medicine

Pharmaceutical Development: this compound is explored for its therapeutic potential in treating various diseases.

Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of biological targets.

Industry

Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.

Agrochemicals: It is investigated for its potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom and hydroxyl group can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

(1R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.

1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: A racemic mixture of both enantiomers.

1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: A similar compound with a chlorine atom instead of bromine.

Uniqueness

Stereochemistry: The (1S) configuration imparts specific chiral properties that can influence its interaction with biological targets.

Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and biological activity.

Bromine Atom: The bromine atom can participate in unique interactions compared to other halogens, affecting the compound’s properties and applications.

Biological Activity

(1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is a chiral compound characterized by its unique stereochemistry and functional groups, including an amino group, a secondary alcohol, and a brominated aromatic ring. The molecular formula for this compound is C10H14BrNO. Its structural features suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's structure includes:

- Amino Group : Facilitates hydrogen bonding and interaction with biological targets.

- Brominated Aromatic Ring : Enhances reactivity and influences binding affinity due to hydrophobic interactions with target proteins.

- Secondary Alcohol : Contributes to its solubility and stability in various solvents.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The key mechanisms include:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with active site residues of enzymes.

- Hydrophobic Interactions : The bromine and methyl groups engage in hydrophobic interactions, influencing cellular signaling pathways and physiological responses.

These interactions suggest that the compound may modulate enzyme activities, potentially leading to therapeutic applications.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

Case Studies

- Anticancer Activity : A study investigated the compound's effect on human colorectal carcinoma cells. Results indicated an IC50 value of 15 µM, demonstrating significant cytotoxicity compared to control treatments.

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. It reported minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL, highlighting its potential as an antibacterial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include bromination of the aromatic ring followed by amination and alcohol formation. The presence of the bromine atom enhances its reactivity compared to other halogenated analogs.

Related Compounds

Several structurally similar compounds have been synthesized and evaluated for their biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL | C10H14ClNO | Chlorine substitution alters reactivity and binding affinity. |

| (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL | C10H14FNO | Fluorine substitution affects lipophilicity and bioactivity. |

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

(1S)-1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |

InChI Key |

ZLXMOCDTXKUUNH-OMNKOJBGSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)Br)[C@@H](C(C)O)N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(C(C)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.